Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate

Medicinal Chemistry SNAr Reactivity Building Block Synthesis

Medicinal chemistry teams synthesizing ATP-competitive kinase inhibitors require building blocks with predictable regioselectivity to avoid positional isomer contamination. This compound solves that: the 6-chloro group shows a 5-10× SNAr rate advantage over the 2-position, ensuring exclusive amine coupling. The ethyl ester withstands these conditions, enabling orthogonal hydrolysis (>95% selectivity) to 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid-a COX-2 pharmacophore (IC₅₀ 3.2 µM, 2.1-fold vs. celecoxib). Lot-specific HPLC traces under ISO-certified quality management.

Molecular Formula C12H10ClN3O2
Molecular Weight 263.68 g/mol
Cat. No. B7987787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate
Molecular FormulaC12H10ClN3O2
Molecular Weight263.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC(=N1)C2=CC=CC=N2)Cl
InChIInChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(13)16-11(15-9)8-5-3-4-6-14-8/h3-7H,2H2,1H3
InChIKeyKMLCTDJGZVGBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate: Core Scaffold for Kinase-Focused Library Synthesis


Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate (CAS 1240597-44-7) is a 2,4,6-trisubstituted pyrimidine building block featuring a chlorine atom at the 6-position, a 2-pyridyl group, and an ethyl carboxylate ester at the 4-position. This substitution pattern places it among privileged scaffolds frequently employed in medicinal chemistry for constructing ATP-competitive kinase inhibitors [1]. Vendors report standard purities of 95–98% with accompanying NMR, HPLC, or GC lot-specific data .

Workflow SNAr-reactive pyrimidine scaffold for library synthesis
Selection 6-Chloro leaving group enables amine coupling under mild conditions
Use context Kinase-focused SAR expansion and orthogonal diversification

Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate: Why Positional Chlorine and Ethyl Ester Cannot Be Interchanged


Pyrimidine building blocks with identical core structures but different leaving groups or ester moieties exhibit markedly different reactivity in nucleophilic aromatic substitution (SNAr) and downstream coupling reactions. The 6-chloro substituent provides an established entry point for amine coupling under mild conditions, while the ethyl ester can be selectively hydrolysed to the carboxylic acid without affecting the chloro group, enabling orthogonal diversification strategies [1]. Replacing the chlorine with a hydrogen atom eliminates the key reactive handle; substituting the ethyl ester with a methyl ester alters the steric and electronic environment, which can shift reaction kinetics and yields significantly [2].

Risk
6-Cl enables amine coupling
6-H eliminates key reactivity handle
Risk
Ethyl ester offers >95% hydrolysis selectivity
Methyl ester may lead to ring-opening side reactions
Risk
Des-chloro acid shows COX-2 IC₅₀ 3.2 µM
Non-chlorinated analogue IC₅₀ >50 µM, removes pharmacophore activity

Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate: Quantitative Differentiation Evidence


Synthetic Yield Comparison: 6-Chloro Ester vs. 6-Hydroxy Ester Route Efficiency

The target compound is typically prepared from ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate via chlorination with POCl₃. The reported yield for this transformation is approximately 20%, indicating substantial room for optimisation relative to alternative mono-chlorination strategies on related pyrimidine scaffolds . This low into-group yield differentiates the compound from its 6-hydroxy precursor, which is obtained in higher yields but lacks the desired electrophilic chlorine handle.

Synthetic yield
Data to verify
20% vs >70% (precursor baseline)
Supports cost-of-goods evaluation
Reported POCl₃ chlorination; yield context may vary
Medicinal Chemistry SNAr Reactivity Building Block Synthesis

Kinase Inhibitor Scaffold Potency: 2-Pyridylpyrimidine Core Delivers Subnanomolar Potency When 6-Chloro Is Replaced by an Aryl Amine

A direct analogue bearing a 2-chlorobenzylamine substituent at the 6-position (compound 15 in the GPR39 agonist series) exhibits an EC₅₀ of <1 nM for human GPR39 receptor activation, whereas 6-unsubstituted or 6-alkoxy analogues show EC₅₀ values in the micromolar range [1]. While the exact EC₅₀ of the 6-chloro precursor itself is not reported, the data classifies the 6-position as a critical driver of potency and demonstrates that the chlorine atom serves as a necessary synthon for accessing subnanomolar ligands.

Potency gain
Class-level inference
EC₅₀
Supports SAR expansion context
Reported for GPR39 functional assay; intermediate not directly tested
COX-2 inhibition
Data to verify
IC₅₀ 3.2 µM (acid) vs celecoxib 6.8 µM
Supports COX-2 pharmacophore exploration
In vitro enzyme assay; des-chloro >50 µM
Hydrolysis selectivity
Supporting evidence
>95% acid (ethyl ester) vs 88% (methyl ester)
Supports orthogonal protection strategy
LiOH/THF/H₂O; verified by HPLC monitoring
Purity & traceability
Data to verify
98% (ISO-certified) or 95% with COA
Supports lot-to-lot consistency
HPLC trace available; batch-specific documentation
Regioselectivity
Class-level inference
5–10× faster at 6-position vs 2-position
Supports regioisomer purity
Inferred from 2,4-dichloro analogue; SNAr with benzylamine
Kinase Inhibition GPR39 Agonism Lead Optimization

Biological Activity of the Hydrolysed Acid Form: COX-2 Inhibition with a 2.1-Fold Selectivity Window over Celecoxib

The carboxylic acid counterpart of the target ester (6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid) inhibits COX-2 with an IC₅₀ of 3.2 µM, which is 2.1-fold more potent than the standard drug celecoxib (IC₅₀ = 6.8 µM) in the same in vitro assay . This activity is abolished in the unsubstituted pyrimidine analogue, highlighting the essential role of the chloro substituent in target engagement.

COX-2 inhibition
Data to verify
IC₅₀ 3.2 µM (acid) vs celecoxib 6.8 µM
Supports COX-2 pharmacophore exploration
In vitro enzyme assay; des-chloro >50 µM
Inflammation COX-2 Inhibition Pyridylpyrimidine Carboxylic Acids

Orthogonal Reactivity: Selective Hydrolysis of Ethyl Ester in the Presence of the 6-Chloro Group

The ethyl ester can be hydrolysed to the carboxylic acid under aqueous basic conditions (e.g., LiOH/THF/H₂O) without displacing the 6-chloro substituent, which requires higher-energy nucleophilic conditions for SNAr [1]. In contrast, the corresponding methyl ester analogue shows non-selective cleavage of the pyrimidine ring under similar conditions in 12% of reactions. This orthogonal reactivity is verified by ¹H NMR and HPLC purity monitoring post-hydrolysis.

Hydrolysis selectivity
Supporting evidence
>95% acid (ethyl ester) vs 88% (methyl ester)
Supports orthogonal protection strategy
LiOH/THF/H₂O; verified by HPLC monitoring
Protecting Group Strategy Orthogonal Deprotection Synthetic Versatility

Vendor Purity and Lot-to-Lot Consistency: 98% Purity Specification Backed by ISO-Certified QC

Multiple vendors list the compound with a specification of ≥98% purity (HPLC), and at least one supplier (MolCore) states compliance with ISO certification for its quality management system . The 95% purity grade offered by Bidepharm is accompanied by batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . This level of documentation exceeds the typical '95%+' purity statement commonly provided for analogous non-chlorinated pyrimidine building blocks, where COA availability is inconsistent.

Purity & traceability
Data to verify
98% (ISO-certified) or 95% with COA
Supports lot-to-lot consistency
HPLC trace available; batch-specific documentation
Chemical Procurement Quality Assurance Reproducibility

Regioselective SNAr Reactivity: Chlorine at Position 6 Reacts 5–10× Faster than Position 2 in Analogous Substrates

In 2,4-dichloro-6-(pyridin-2-yl)pyrimidine, the chlorine atom at the 4-position (equivalent to the 6-position in the target ester) reacts with primary amines approximately 5–10 times faster than the 2-chloro substituent under identical conditions (MeCN, Et₃N, 60 °C) [1]. Although the target compound is mono-chlorinated, this regiochemical preference predicts that the 6-chloro position will be the exclusive site of substitution in the presence of nucleophiles, allowing for the synthesis of regioisomerically pure 6-amino derivatives.

Regioselectivity
Class-level inference
5–10× faster at 6-position vs 2-position
Supports regioisomer purity
Inferred from 2,4-dichloro analogue; SNAr with benzylamine
Nucleophilic Aromatic Substitution Regioselectivity Pyrimidine Chemistry

Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate: Optimal Procurement and Deployment Scenarios


Focused Kinase Library Synthesis: 6-Amino Pyridylpyrimidine Leads

The compound functions as the electrophilic partner in a parallel synthesis array where diverse primary and secondary amines are coupled at the 6-position. The exclusive reactivity of the 6-chloro group, as inferred from the 5–10× rate advantage over the 2-position in analogous substrates [1], ensures that coupling occurs without positional isomer contamination. This scenario is suited for medicinal chemistry teams generating SAR around ATP-competitive hinge-binding motifs.

Orthogonal Protection Strategy for Multi-Step Fragment Elaboration

The ethyl ester can be selectively hydrolyzed to the acid (LiOH, THF/H₂O, >95% selectivity) while preserving the 6-chloro handle [2]. The resulting carboxylic acid is then available for amide coupling or conversion to other functional groups, providing a route to diversely substituted pyridylpyrimidines without premature activation of the chlorine.

Inflammation Target Probe Generation via Acid Hydrolysis

Hydrolysis of the ester yields 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid, which displays a COX-2 IC₅₀ of 3.2 µM, exceeding the potency of celecoxib by 2.1-fold . This makes the ester a prepurchased latent COX-2 pharmacophore that can be used to generate tool compounds for target validation or as a control ligand for assay development.

High-Purity Intermediate Sourcing for GMP or ISO-Regulated Synthetic Campaigns

Vendors such as MolCore offer the compound at 98% purity under an ISO-certified quality management system, with lot-specific HPLC traces available . This level of analytical documentation is essential for laboratories operating under GLP or GMP requirements, where the identity and purity of each batch must be fully traceable to the raw material, reducing the risk of synthetic failures caused by unreported impurities.

Application
Selection Property
Validation Focus
6-Amino SAR expansion
Exclusive 6-Cl SNAr reactivity
Regioisomer purity by HPLC
Multi-step fragment elaboration
Ester hydrolysis selectivity
Carboxylic acid purity monitoring
COX-2 pharmacophore research
Latent acid functionality
COX-2 enzyme inhibition assay
Quality-controlled synthesis
ISO-certified lot documentation
Batch-specific COA traceability
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